3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Description
The compound 3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic molecule featuring a quinazoline-dione core with substituents at the 3- and 6-positions. The 4-chlorophenyl group at position 3 provides electron-withdrawing characteristics, while the 3,4,5-trimethoxyphenyl group at position 6 introduces steric bulk and electron-donating methoxy groups.
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15-16(20(28)26-19)25-21(29)27(18(15)23)12-6-4-11(22)5-7-12/h4-9H,23H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZMMNKGWODADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (CAS: 1119391-58-0) is a compound with notable biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of 455.85 g/mol. The structure features a chlorophenyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O5 |
| Molar Mass | 455.85 g/mol |
| CAS Number | 1119391-58-0 |
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, certain analogs of related compounds have shown promising results against various cancer cell lines including colon, CNS, melanoma, ovarian, breast, and renal cancer cells. A study demonstrated that modifications in the substituents on the phenyl rings could enhance cytotoxicity against specific cancer types. For example:
- Compound 37 : Exhibited IC50 values of 34 μM against HeLa cells.
- Compound 46 : Displayed IC50 values of 59 μM against MCF-7 cells.
These findings suggest that the presence of electron-withdrawing groups such as chloro or trifluoromethyl can significantly enhance anticancer activity .
The mechanism by which these compounds exert their effects appears to involve modulation of various signaling pathways. The interaction with cannabinoid receptors (CB1) has been explored; compounds similar to this compound have been identified as negative allosteric modulators at these receptors. This modulation can influence behaviors associated with addiction and pain response .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituent positions on the phenyl rings in determining biological activity. For instance:
- Electron Donating Groups : Generally enhance activity when placed at the 4-position.
- Electron Withdrawing Groups : Such as chloro or nitro groups at the 3-position have shown to improve potency significantly.
Table summarizing SAR findings:
| Substituent Position | Type | Activity Impact |
|---|---|---|
| 3 | Electron Withdrawing | Increased potency |
| 4 | Electron Donating | Enhanced activity |
Case Studies
Several studies have explored the efficacy of this compound and its analogs in preclinical models:
- Study on Anticancer Efficacy : A systematic evaluation demonstrated that specific structural modifications led to improved cytotoxicity across various cancer cell lines.
- CB1 Receptor Modulation Study : Investigated the effects on cocaine-seeking behavior in rat models, revealing potential therapeutic applications in addiction treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-Chlorophenyl)-4-imino-6-(3,4,5-trimethoxyphenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione exhibit cytotoxic properties against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation in cancer cells. Specific studies have shown that derivatives of similar structures can lead to significant reductions in cell viability in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
- Case Study : A study demonstrated that modifications to the phenyl groups in similar compounds enhanced their anticancer efficacy. For instance, the introduction of electron-withdrawing groups improved cytotoxicity significantly .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.
Pesticidal Activity
There is emerging interest in the use of this compound and its derivatives as pesticides. The structural characteristics allow for interaction with specific biological targets in pests:
- Targeting Mechanism : The compound's ability to disrupt metabolic processes in insects could lead to effective pest control strategies without harming beneficial organisms.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the chlorophenyl and trimethoxyphenyl groups can significantly influence both anticancer and antimicrobial activities.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |
| Alteration of substituents on phenyl rings | Variability in antimicrobial effectiveness |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with three closely related derivatives:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Target Compound : The 3,4,5-trimethoxyphenyl group offers three electron-donating methoxy groups, which may enhance solubility in polar solvents and stabilize charge-transfer interactions. This substitution is absent in the 4-methoxyphenyl analog, which has lower polarity .
Crystallographic and Analytical Data
Crystallographic refinement tools like SHELXL () are critical for resolving the complex structures of such polycyclic systems. The trimethoxyphenyl group’s steric demands may necessitate high-resolution data for accurate refinement, a common challenge in heterocyclic crystallography .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of quinazoline-dione derivatives typically involves multi-step reactions, such as cyclocondensation of substituted anilines with carbonyl precursors. For example, analogous compounds are synthesized via reactions involving trichlorotriazine intermediates and methoxyphenol derivatives under controlled temperatures (50–80°C) and inert atmospheres . Yield optimization requires careful stoichiometric balancing (e.g., 1:1 molar ratios) and purification via column chromatography or recrystallization. Evidence from similar compounds suggests that substituent positioning (e.g., electron-withdrawing groups like chlorophenyl) significantly impacts reaction efficiency due to steric and electronic effects .
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : Assign peaks for aromatic protons (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm) and methoxy groups (δ ~3.8 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability .
- FT-IR : Identify functional groups (e.g., imino N-H stretches at ~3400 cm⁻¹).
Q. What preliminary biological screening strategies are applicable to assess its bioactivity?
Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition Assays : Target kinases or phosphatases due to the quinazoline core’s affinity for ATP-binding pockets.
- Antimicrobial Susceptibility Testing : Use microdilution assays against Gram-positive/negative bacteria and fungi, comparing MIC values to known standards .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s workflow integrates reaction path searches and machine learning to prioritize high-yield pathways . Molecular dynamics simulations (using tools like COMSOL Multiphysics) model solvent effects and diffusion rates, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported bioactivity data for analogous compounds?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:
- Meta-Analysis : Aggregate data from multiple studies (e.g., comparing MIC ranges for chlorophenyl derivatives in different bacterial strains) .
- Structure-Activity Relationship (SAR) Modeling : Use QSAR to correlate substituents (e.g., trimethoxyphenyl vs. fluorophenyl) with bioactivity trends .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Q. What advanced separation techniques improve purification of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to resolve closely related impurities.
- Membrane Technologies : Nanofiltration membranes (MWCO ~500 Da) selectively isolate the target compound from byproducts .
- Crystallization Engineering : Optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal habit and purity .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
